molecular formula C13H13NO3 B11767615 5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester

5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester

Cat. No.: B11767615
M. Wt: 231.25 g/mol
InChI Key: HVPDXTDPEFQPKB-UHFFFAOYSA-N
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Description

5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H13NO3. This compound is characterized by a furan ring substituted with a carboxylic acid methyl ester group and an amino-methyl-phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester typically involves the reaction of 4-amino-2-methylphenol with furan-2-carboxylic acid under esterification conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Amino-2-methyl-phenyl)-furan-2-carboxylic acid methyl ester is unique due to the presence of both the furan ring and the ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 5-(4-amino-2-methylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H13NO3/c1-8-7-9(14)3-4-10(8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3

InChI Key

HVPDXTDPEFQPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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